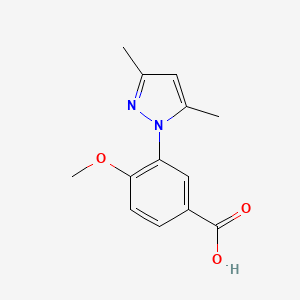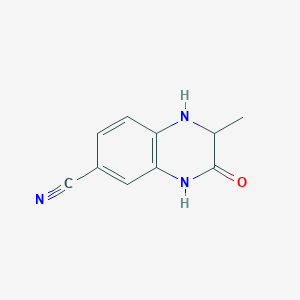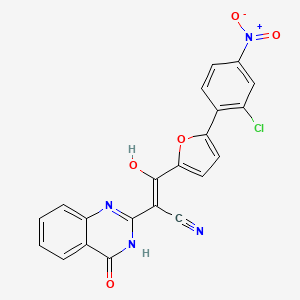![molecular formula C25H22N2O6 B2957907 2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 625368-51-6](/img/structure/B2957907.png)
2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrano[4,3-b]pyran ring system, a carbonitrile group, and methoxy and amino substituents . Further structural analysis would require more specific information or computational modeling.Applications De Recherche Scientifique
Structural and Optical Properties
Compounds within the pyrano[4,3-b]pyran class have been extensively studied for their structural and optical properties . Research conducted by Zeyada et al. (2016) on derivatives of 4H-pyrano[3,2-c]quinoline revealed that these compounds, when synthesized and deposited as thin films, exhibit polycrystalline structures in their as-synthesized powder form. Upon thermal deposition, they form nanocrystallites dispersed in an amorphous matrix. These structural transformations do not alter the chemical bonds, as confirmed by FTIR spectral measurements. The optical properties, determined through spectrophotometer measurements, include the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, providing insights into the electron transitions and optical energy gaps of these materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electronic and Dielectric Properties
Further studies on the AC electrical conductivity and dielectric properties of similar compounds have demonstrated their potential in electronic applications. The work by Zeyada et al. (2016) on the same 4H-pyrano[3,2-c]quinoline derivatives highlighted how the AC electrical conduction of these compounds in thin film form is influenced by the correlated barrier hopping mechanism. Parameters such as barrier height and hopping distance were determined, suggesting the phenoxyphenyl group's significant influence on these properties over the chlorophenyl group (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Compounds with a pyranopyrazole structure have been evaluated for their corrosion inhibition performance on mild steel in HCl solution. Research by Yadav et al. (2016) found that these derivatives exhibit high inhibition efficiency, which increases with the concentration of the inhibitor. The study used weight loss measurement and electrochemical techniques to demonstrate that the studied inhibitors act as mixed type, suggesting their practical application in protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Photovoltaic and Device Fabrication
Another application of pyrano[3,2-c]quinoline derivatives is in photovoltaic properties and device fabrication . Zeyada et al. (2016) discovered that films of these compounds, when deposited using thermal evaporation techniques, exhibit absorbance that suggests potential use in organic–inorganic photodiode fabrication. Their study on the electrical properties of heterojunction diodes formed from these compounds revealed rectification behavior and photovoltaic properties, indicating their suitability for use in solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Orientations Futures
Given the interesting biological activities of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives , future research could explore the potential of this compound in drug discovery and development. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.
Mécanisme D'action
Target of Action
It is known that polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, which this compound is a part of, have a wide range of interesting biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to have various pharmacological properties
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Result of Action
Compounds with similar structures have been shown to have various pharmacological properties
Propriétés
IUPAC Name |
2-amino-4-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-14-9-21-23(25(28)32-14)22(19(12-26)24(27)33-21)15-7-8-20(30-3)16(10-15)13-31-18-6-4-5-17(11-18)29-2/h4-11,22H,13,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLNYKFPMSJMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)
![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)

![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)



![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)
